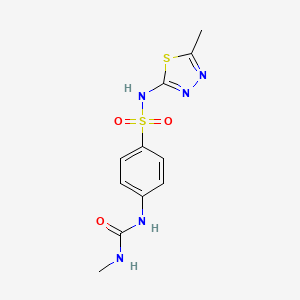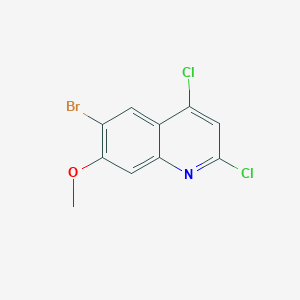
5-(Dimethylamino)-6-methyl-1,2,4-triazin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethylamino)-6-methyl-1,2,4-triazin-3-ol is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of a dimethylamino group and a methyl group attached to the triazine ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-6-methyl-1,2,4-triazin-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with dimethylamine and methylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired triazine compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
5-(Dimethylamino)-6-methyl-1,2,4-triazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The dimethylamino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines.
科学的研究の応用
5-(Dimethylamino)-6-methyl-1,2,4-triazin-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism by which 5-(Dimethylamino)-6-methyl-1,2,4-triazin-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The triazine ring structure provides stability and rigidity, enhancing its overall reactivity and selectivity.
類似化合物との比較
Similar Compounds
6-Methyl-1,2,4-triazin-3-ol: Lacks the dimethylamino group, resulting in different reactivity and applications.
5-(Dimethylamino)-1,2,4-triazin-3-ol: Similar structure but without the methyl group, affecting its chemical properties.
5-(Dimethylamino)-6-ethyl-1,2,4-triazin-3-ol: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
Uniqueness
5-(Dimethylamino)-6-methyl-1,2,4-triazin-3-ol is unique due to the presence of both dimethylamino and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C6H10N4O |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
5-(dimethylamino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C6H10N4O/c1-4-5(10(2)3)7-6(11)9-8-4/h1-3H3,(H,7,9,11) |
InChIキー |
PAPBYCPMWQQJFI-UHFFFAOYSA-N |
正規SMILES |
CC1=NNC(=O)N=C1N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)



![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)






